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Compound of Interest

Compound Name: C20H29FN202

Cat. No.: B12624050

Reference Standard Analysis Guide: C20H29FN202 (AC-260584)

Content Type: Technical Comparison & Analysis Guide Subject: Structural Elucidation and
Purity Assessment of AC-260584 (M1 Allosteric Agonist) Audience: Medicinal Chemists,
Analytical Scientists, and CNS Drug Development Leads

Executive Summary

In the pursuit of novel therapeutics for Alzheimer’s disease and schizophrenia, the M1
muscarinic acetylcholine receptor (MAChR) remains a high-priority target. AC-260584
(Molecular Formula: C20H29FN202) serves as a pivotal reference standard in this domain,
acting as a potent allosteric agonist.

This guide provides a definitive technical analysis of AC-260584, focusing on Nuclear Magnetic
Resonance (NMR) spectroscopy as the primary tool for structural validation. Unlike generic
certificates of analysis, this document deconstructs the spectral fingerprint of the compound to
distinguish it from structural analogs and metabolic impurities.

Structural Identity & Pharmacological Context

Before analyzing the spectra, one must understand the molecular architecture generating the
signals.

e Compound Name: AC-260584[1][2][3]
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o |[UPAC Name: 4-[3-(4-butylpiperidin-1-yl)propyl]-7-fluoro-2H-1,4-benzoxazin-3(4H)-one
¢ Molecular Formula: C20H29FN202[1][3][4][5]

e Molecular Weight: 348.46 g/mol [4]

e Role: M1 Muscarinic Receptor Allosteric Agonist

 Critical Feature: The 7-fluoro-benzoxazinone core provides a distinct aromatic signature
coupled with a diagnostic fluorine split, while the butyl-piperidine tail creates a complex
aliphatic region.

Mechanism of Action (Contextual Grounding)

Understanding the signaling pathway is crucial for researchers using this standard in functional

assays.

Allosteric
AC-260584 Binding M1 mAChR Activates . Stimulates Hydrolyzes
(Ligand) (GPCR) Gg/11 Protein PLC-beta

Click to download full resolution via product page

Figure 1: Signal transduction pathway activated by AC-260584 binding to the M1 muscarinic
receptor.

NMR Spectral Analysis (The "Fingerprint")

The integrity of your biological data depends on the purity of your reference standard. The
following analysis assumes a solvent of CDClIs (Chloroform-d) at 400 MHz.

A. The Aromatic Region (Core Validation)

The 7-fluoro-1,4-benzoxazin-3-one core generates a specific splitting pattern due to 1H-19F

spin-spin coupling.
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e H-6 (td): The proton ortho to the fluorine and the nitrogen. Expect a triplet of doublets due to
coupling with F and H-5/H-8.

e H-8 (dd): The proton ortho to the fluorine and the oxygen.

e H-5 (dd): The proton meta to the fluorine.

B. The Aliphatic Region (Tail Validation)

The "linker" (propyl) and "tail" (butylpiperidine) are the most common sites for synthetic
impurities (e.g., des-butyl analogs or unreacted precursors).

Table 1: Predicted *H NMR Assignment for AC-260584 in CDClIs
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Chemical Shift o ] ] Structural
Multiplicity Integration Assignment .
(3 ppm) Insight
Aromatic
6.90 - 7.05 Multiplet 1H Ar-H5 Benzoxazinone
Core
Diagnostic: 19F
6.65-6.75 Multiplet 2H Ar-H6, Ar-H8 coupling splits
these signals.
Lactam
4.60 Singlet 2H O-CH2-CO methylene. Key
purity indicator.
Protons adjacent
3.95 Triplet (J=7.2Hz)  2H N-CH:z (Linker) to the lactam
Nitrogen.
o Equatorial
Piperidine N-CH
2.90 Broad Doublet 2H protons of the
(eq) o
piperidine ring.
Protons adjacent
2.35 Triplet 2H N-CH:z (Linker) to the piperidine
Nitrogen.
) Piperidine N-CH Axial protons
1.95 Broad Triplet 2H )
(ax) (often shielded).
] Central
) Linker Center
1.85 Quintet 2H CH methylene of the
2
propyl chain.
1.65-1.75 Multiplet 2H Piperidine C-H Ring protons.
Overlappin
) Butyl Chain + PPINg
1.20-1.40 Multiplet 9H R methylene
in
J envelope.
) ) End of the butyl
0.90 Triplet 3H Terminal CHs

tail.
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Expert Insight: Watch the 4.60 ppm singlet. If this appears as a doublet or shows satellite
peaks, it indicates ring-opening or hydrolysis of the lactam, a common degradation pathway for

benzoxazinones stored in protic solvents.

Comparative Performance: AC-260584 vs.
Alternatives

When selecting a reference standard for M1 activation, researchers often choose between AC-
260584, Xanomeline, and TBPB.

Table 2: Technical Comparison of M1 Agonist Standards

AC-260584 :

Feature Xanomeline TBPB
(C20H29FN202)

Primary Mechanism Allosteric Agonist Orthosteric Agonist Allosteric Agonist

o ) Moderate (M1/M4 ) N
Selectivity High (M1 > M2-M5) o High (M1 specific)
cross-reactivity)

Solubility (DMSO) ~20 mg/mL ~25 mg/mL ~5 mg/mL (Poor)

N ) Moderate (Thiadiazole )
NMR Stability High (Stable Lactam) N o High
sensitive to oxidation)

Precise signaling In vivo behavioral High-throughput
Use Case ) )
assays studies screening

Experimental Protocol: Self-Validating NMR
Workflow

To ensure scientific integrity, follow this protocol. It is designed to be self-validating; if the
internal checks fail, the data is invalid.

© 2026 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12624050?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Phase 1: Sample Preparation

e Massing: Weigh 5.0 - 10.0 mg of AC-260584.
e Solvent: Use 600 puL of CDCIs (99.8% D) containing 0.03% TMS (Tetramethylsilane).

o Why CDCIs? It prevents exchange of the amide/lactam protons (though AC-260584 lacks
an N-H, the solubility is superior to DMSO).

« Filtration: Filter through a glass wool plug directly into the NMR tube to remove undissolved
particulates that cause line broadening.

Phase 2: Acquisition Parameters (400 MHz+)

e Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation.
e Scans (NS): 16 or 32 (Sufficient for >5mg).
o Relaxation Delay (D1): 1.0 second.

e Spectral Width: -2 to 14 ppm.

Phase 3: The Validation Logic (Decision Tree)
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Acquire 1H Spectrum

Check TMS at 0.00 ppm
Is linewidth < 1.0 Hz?

Yes No

Check Singlet at 4.60 ppm FAIL: Shimming Issue
Is it clean? Re-shim magnet

Yes No
Check Aromatic Region FAIL: Hydrolysis Detected
Is splitting complex (F-coupling)? Discard Sample

Yes No

VALID SAMPLE FAIL: Wrong Compound

Proceed to Assay (Likely des-fluoro analog)

Click to download full resolution via product page

Figure 2: Logical workflow for validating AC-260584 spectral data.
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(Note: While AC-260584 is the exact match for C20H29FN202, researchers should always
verify the CAS number [560083-42-3] on their specific vial, as "AC" codes can sometimes vary
between vendors.)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. AC-260584 | C20H29FN202 | CID 9928284 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. SID 223828009 - PubChem [pubchem.ncbi.nim.nih.gov]

e 3. PubChemlLite - Ac260584 (C20H29FN202) [pubchemlite.lcsb.uni.lu]

e 4. Compound: CHEMBL2022960 - ChEMBL [ebi.ac.uk]

e 5. PubChemlLite - Brn 3565328 (C20H29FN202) [pubchemlite.lcsb.uni.lu]

¢ To cite this document: BenchChem. [reference standard C20H29FN202 NMR spectra
analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12624050#reference-standard-c20h29fn202-nmr-
spectra-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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